molecular formula C23H27ClN2O4 B2940141 (9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride CAS No. 868599-73-9

(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride

Cat. No.: B2940141
CAS No.: 868599-73-9
M. Wt: 430.93
InChI Key: XCEUTTUALOJQDL-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a branched 8-amino-3,6-dioxooctyl chain and a hydrochloride counterion. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and organic conjugation chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., piperidine) . The 3,6-dioxooctyl moiety introduces ketone functionalities, which are reactive sites for further modifications, such as hydrazone or oxime ligation in bioconjugation applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.ClH/c24-13-11-16(26)9-10-17(27)12-14-25-23(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-15,24H2,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUTTUALOJQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)CCC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Biological Activity

The compound (9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride is a synthetic organic molecule belonging to the carbamate class. Its structure features a fluorenyl moiety linked to an amino acid derivative, which may confer significant biological activities relevant to pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological applications, and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H30ClN3O4\text{C}_{21}\text{H}_{30}\text{ClN}_{3}\text{O}_{4}

This indicates the presence of multiple functional groups that may interact with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit various pharmacological properties, including:

  • Anticancer activity : Certain carbamates have shown efficacy in inhibiting cancer cell proliferation.
  • Neuroprotective effects : Some derivatives have been linked to neuroprotection in models of neurodegenerative diseases .
  • Anti-inflammatory properties : The inhibition of specific receptors involved in inflammatory pathways has been noted .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
  • Receptor modulation : It could potentially modulate the activity of various receptors, including those related to inflammation and cancer progression.

Neuroprotective Activity

A study on aromatic carbamates highlighted that certain derivatives demonstrated neuroprotective effects. For instance, compounds similar to this compound were assessed for their ability to enhance cell viability under oxidative stress conditions. Results indicated varying degrees of protection, suggesting potential therapeutic applications in neurodegenerative diseases .

Compound% Viability (3 μM)MPO Score
Vehicle52.13 ± 1.134.50
179.50 ± 3.224.50
9a64.32 ± 2.474.44
9b78.63 ± 6.274.50
.........

This data illustrates the protective effects against cell death, indicating a promising avenue for further research and development.

Anticancer Activity

Another study focused on the anticancer properties of similar carbamates revealed that they could inhibit tumor growth in vitro and in vivo models. The study provided evidence that these compounds affect cell cycle progression and induce apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the carbamate linkage : This is achieved by reacting an amine with a carbonyl compound under appropriate conditions.
  • Purification : The product is purified using techniques such as column chromatography and recrystallization.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 3,6-dioxooctyl chain introduces two ketone groups, enabling unique reactivity compared to simpler aliphatic or PEG-based analogs. This makes it suitable for chemoselective ligation strategies .
  • Hydrophilicity : PEG-containing analogs (e.g., Fmoc-NH-PEG(3)-NH₂·HCl) exhibit enhanced aqueous solubility due to the ethylene glycol backbone, whereas the dioxooctyl chain in the target compound offers moderate polarity .

Physicochemical Properties

Property Target Compound (2-aminoethyl)carbamate HCl Fmoc-NH-PEG(3)-NH₂·HCl
Molecular Weight ~437 g/mol (estimated) 332.82 g/mol 414.50 + 36.45 (HCl) g/mol
Solubility Moderate in DMF/DMSO; limited in water High in polar aprotic solvents High in water and DMSO
Hydrogen Bond Donors 2 (amine + HCl) 2 3
TPSA (Topological Polar Surface Area) ~100 Ų (estimated) 72.4 Ų 120 Ų

Notes:

  • The hydrochloride salt enhances stability but reduces solubility in non-polar solvents compared to free-base analogs .
  • PEGylated derivatives show superior biocompatibility and are preferred for in vivo applications .

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